1-(Methylthio)-2-butanone
1-(Methylthio)-2-butanone
1-(Methylthio)-2-butanone, also known as fema 3207, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. 1-(Methylthio)-2-butanone is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 1-(methylthio)-2-butanone is primarily located in the cytoplasm. 1-(Methylthio)-2-butanone is a fishy, garlic, and mushroom tasting compound that can be found in coffee and coffee products. This makes 1-(methylthio)-2-butanone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
13678-58-5
VCID:
VC20966409
InChI:
InChI=1S/C5H10OS/c1-3-5(6)4-7-2/h3-4H2,1-2H3
SMILES:
CCC(=O)CSC
Molecular Formula:
C5H10OS
Molecular Weight:
118.2 g/mol
1-(Methylthio)-2-butanone
CAS No.: 13678-58-5
Cat. No.: VC20966409
Molecular Formula: C5H10OS
Molecular Weight: 118.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-(Methylthio)-2-butanone, also known as fema 3207, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. 1-(Methylthio)-2-butanone is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 1-(methylthio)-2-butanone is primarily located in the cytoplasm. 1-(Methylthio)-2-butanone is a fishy, garlic, and mushroom tasting compound that can be found in coffee and coffee products. This makes 1-(methylthio)-2-butanone a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 13678-58-5 |
| Molecular Formula | C5H10OS |
| Molecular Weight | 118.2 g/mol |
| IUPAC Name | 1-methylsulfanylbutan-2-one |
| Standard InChI | InChI=1S/C5H10OS/c1-3-5(6)4-7-2/h3-4H2,1-2H3 |
| Standard InChI Key | GOAGGJDTOMPTSA-UHFFFAOYSA-N |
| SMILES | CCC(=O)CSC |
| Canonical SMILES | CCC(=O)CSC |
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